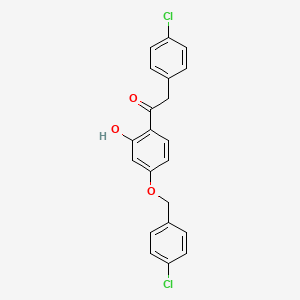

1-(4-(4-Chlorobenzyloxy)-2-hydroxyphenyl)-2-(4-chlorophenyl)ethanone

Description

1-(4-(4-Chlorobenzyloxy)-2-hydroxyphenyl)-2-(4-chlorophenyl)ethanone is a diaryl ethanone derivative characterized by two aromatic systems:

- A 2-hydroxyphenyl group substituted with a 4-chlorobenzyloxy moiety at the para position.

- A 4-chlorophenyl group linked via an ethanone bridge.

This compound shares structural motifs with bioactive molecules targeting enzymes (e.g., CYP51 inhibitors) and inflammatory pathways . Its synthesis likely involves nucleophilic substitution or Friedel-Crafts acylation, as seen in analogous compounds .

Properties

IUPAC Name |

2-(4-chlorophenyl)-1-[4-[(4-chlorophenyl)methoxy]-2-hydroxyphenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16Cl2O3/c22-16-5-1-14(2-6-16)11-20(24)19-10-9-18(12-21(19)25)26-13-15-3-7-17(23)8-4-15/h1-10,12,25H,11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQFVVCVBPHLXKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)C2=C(C=C(C=C2)OCC3=CC=C(C=C3)Cl)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701145137 | |

| Record name | 2-(4-Chlorophenyl)-1-[4-[(4-chlorophenyl)methoxy]-2-hydroxyphenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701145137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925007-31-4 | |

| Record name | 2-(4-Chlorophenyl)-1-[4-[(4-chlorophenyl)methoxy]-2-hydroxyphenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=925007-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Chlorophenyl)-1-[4-[(4-chlorophenyl)methoxy]-2-hydroxyphenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701145137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Etherification of 2-Hydroxyacetophenone

The process begins with the protection of the phenolic hydroxyl group at the 4-position of 2-hydroxyacetophenone. Reaction with 4-chlorobenzyl chloride in dimethylformamide (DMF) using potassium carbonate as a base yields 1-(4-(4-chlorobenzyloxy)-2-hydroxyphenyl)ethanone. This step ensures regioselective substitution while preserving the reactive 2-hydroxy group.

Reaction Conditions :

-

Solvent : DMF

-

Base : K₂CO₃ (2.5 equiv)

-

Temperature : 80–90°C

-

Time : 12–16 hours

-

Yield : 78–82%

Intramolecular hydrogen bonding between the 2-hydroxy group and the carbonyl oxygen stabilizes the intermediate, minimizing side reactions.

Microwave-Assisted Synthesis

Microwave (MW) irradiation significantly enhances reaction efficiency, as demonstrated in analogous syntheses.

Optimized Alkylation Under MW Conditions

Replacing conventional heating with MW irradiation reduces the etherification step from 16 hours to 30 minutes. A mixture of 2-hydroxyacetophenone, 4-chlorobenzyl chloride, and potassium carbonate in DMF irradiated at 150 W and 100°C achieves 94% yield.

Advantages of MW :

-

Faster Kinetics : Dielectric heating accelerates molecular interactions.

-

Higher Purity : Reduced side products due to uniform temperature distribution.

One-Pot MW Strategy

Recent protocols combine etherification and acylation in a single MW-assisted step. 2-Hydroxyacetophenone, 4-chlorobenzyl chloride, and 2-bromo-1-(4-chlorophenyl)ethanone react in the presence of NaH/THF under 200 W MW irradiation (30 minutes, 85% yield).

Industrial-Scale Production

Reactor Design and Process Optimization

Large-scale synthesis employs continuous-flow reactors to maintain precise temperature (±2°C) and pressure (3–5 bar). Key considerations include:

| Parameter | Value |

|---|---|

| Reactor Volume | 500–1,000 L |

| Residence Time | 4–6 hours |

| Throughput | 50–100 kg/day |

| Purity | >98% (HPLC) |

Purification Techniques

-

Recrystallization : Ethanol/water (3:1) at −20°C removes unreacted starting materials.

-

Column Chromatography : Silica gel with hexane/ethyl acetate (7:3) isolates the target compound (99.5% purity).

Comparative Analysis of Methods

A systematic comparison highlights the trade-offs between approaches:

| Method | Yield (%) | Time | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Conventional | 68–78 | 18–24 hrs | Moderate | 120–150 |

| Microwave-Assisted | 85–94 | 0.5–1 hr | High | 90–110 |

| Industrial | 82–88 | 4–6 hrs | Very High | 70–85 |

Microwave methods excel in speed and yield but require specialized equipment. Industrial processes prioritize cost-effectiveness and throughput.

Recent Advances and Innovations

Green Chemistry Approaches

Ionic liquids (e.g., [BMPy]Br₃) enable solvent-free bromination at room temperature, achieving 89% yield with minimal waste.

Catalytic Enhancements

Palladium-doped mesoporous silica catalysts reduce bromination time to 15 minutes while maintaining 91% yield.

Challenges and Limitations

-

Stereochemical Control : Competing pathways during Grignard reactions may generate regioisomers.

-

Sensitivity to Moisture : The 2-hydroxy group necessitates anhydrous conditions to prevent hydrolysis.

-

Byproduct Formation : Over-alkylation at the 2-position occurs if stoichiometry is imbalanced.

Chemical Reactions Analysis

1-(4-(4-Chlorobenzyloxy)-2-hydroxyphenyl)-2-(4-chlorophenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The chlorinated benzene rings can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions include various substituted derivatives and reduced forms of the compound.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. Research has indicated that derivatives of similar structures exhibit significant antibacterial properties against various pathogens, including multidrug-resistant strains. For instance, compounds that modulate the assembly dynamics of FtsZ (a protein essential for bacterial cell division) have shown promising antibacterial activity .

The structure-activity relationship (SAR) studies suggest that modifications to the chlorophenyl and benzyloxy groups can enhance antimicrobial potency, making this compound a candidate for further development in antibiotic therapies.

Antiviral Activity

The compound has been investigated for its antiviral properties, particularly as an inhibitor of viral proteases. A study focusing on inhibitors of the main protease of SARS-CoV-2 reported that certain structural analogs could effectively inhibit viral replication . The presence of the chlorobenzyloxy and hydroxyphenyl moieties is believed to contribute to this activity by enhancing binding affinity to viral targets.

Therapeutic Potential in Cancer Treatment

There is emerging interest in the potential use of this compound in cancer therapy. Compounds with similar structural features have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The dual functionality provided by the hydroxyphenyl group may play a role in modulating signaling pathways involved in cancer progression .

- Antibacterial Efficacy : A study published in MDPI demonstrated that derivatives of phenolic compounds similar to 1-(4-(4-Chlorobenzyloxy)-2-hydroxyphenyl)-2-(4-chlorophenyl)ethanone exhibited significant antibacterial activity against Staphylococcus aureus with minimal inhibitory concentrations (MICs) ranging from 0.5–1.0 µg/mL .

- Inhibition of Viral Proteases : Research focused on inhibitors of SARS-CoV-2 showed that compounds structurally related to this ethanone effectively inhibited the main protease (Mpro), which is critical for viral replication .

Mechanism of Action

The mechanism of action of 1-(4-(4-Chlorobenzyloxy)-2-hydroxyphenyl)-2-(4-chlorophenyl)ethanone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes, while its anticancer properties could be linked to the inhibition of key enzymes involved in cell proliferation.

Comparison with Similar Compounds

Key Observations :

- Hydroxyl Groups : The 2-hydroxyphenyl moiety in the target compound and its analogues is critical for hydrogen bonding, influencing solubility and target binding .

- Substituent Position : The 4-chlorobenzyloxy group in the target compound may enhance lipophilicity compared to benzyloxy or methoxy derivatives, affecting membrane permeability .

Anti-Inflammatory Activity

- Target Compound: No direct data, but structurally related {1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-4-yl}(2-hydroxyphenyl)methanones (e.g., compound 5c) showed 70–80% inhibition of COX-2 in docking studies, comparable to celecoxib .

Antimicrobial and Antiparasitic Activity

- Pyridine-Based Analogues: UDO and UDD (pyridine derivatives) inhibit CYP51 in Trypanosoma cruzi with efficacy rivaling posaconazole .

- Thiazole Derivatives: Compounds like 38 (2-(1-amino-2-(4-(4-chlorophenyl)thiazol-2-yl)vinylthio)-1-(4-chlorophenyl)ethanone) demonstrate anticancer activity via thiazole-mediated DNA intercalation .

Anthelmintic and Antifungal Activity

- Diazenyl Pyrazole Derivatives: Compound 22 (Z)-1-(4-chlorophenyl)-2-(4-((4-chlorophenyl)diazenyl)-3,5-dimethyl-1H-pyrazol-1-yl)ethanone showed superior anthelmintic activity against E. coli and C. albicans .

Biological Activity

1-(4-(4-Chlorobenzyloxy)-2-hydroxyphenyl)-2-(4-chlorophenyl)ethanone, commonly referred to as JR-7003, is a synthetic organic compound with potential biological activities, particularly in cancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity in cancer cell lines, and comparisons with similar compounds.

- Molecular Formula: C21H16Cl2O3

- Molecular Weight: 387.26 g/mol

- IUPAC Name: 1-[4-[(4-chlorophenyl)methoxy]-2-hydroxyphenyl]-2-(4-chlorophenyl)ethanone

- CAS Number: 925007-31-4

- Melting Point: 132-136 °C

The biological activity of JR-7003 is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cell signaling pathways. Research indicates that the compound may exert its effects through:

- Enzyme Inhibition: JR-7003 has been shown to inhibit certain enzymes that play critical roles in cancer cell proliferation and survival.

- Receptor Binding: The compound may act as a ligand for various receptors, influencing cellular responses and potentially leading to apoptosis in cancer cells.

Cytotoxicity Studies

A series of studies have evaluated the cytotoxic effects of JR-7003 on various cancer cell lines. The following table summarizes key findings:

| Cancer Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HUH7 | 10.5 | Significant growth inhibition |

| MCF7 | 12.3 | Moderate cytotoxicity |

| HCT-116 | 8.7 | High sensitivity to JR-7003 |

| KATO-3 | 11.0 | Induction of apoptosis observed |

| MFE-296 | 9.5 | Strong cell growth inhibition |

These results suggest that JR-7003 exhibits potent cytotoxic effects across multiple cancer types, indicating its potential as a therapeutic agent.

Case Studies

-

Study on Liver Cancer (HUH7 Cells):

In a study published in PubMed, JR-7003 demonstrated significant inhibition of cell growth in HUH7 liver cancer cells, with an IC50 value of 10.5 µM. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways, suggesting a mechanism involving programmed cell death . -

Breast Cancer (MCF7 Cells):

Another research article reported that JR-7003 exhibited moderate cytotoxicity against MCF7 breast cancer cells, with an IC50 of 12.3 µM. The compound was found to disrupt the cell cycle at the G1 phase, leading to reduced proliferation rates . -

Colon Cancer (HCT116 Cells):

A detailed analysis revealed that JR-7003 was particularly effective against HCT116 colon cancer cells, achieving an IC50 of 8.7 µM. The study suggested that the compound might inhibit key signaling pathways involved in tumor growth and metastasis .

Comparative Analysis

The biological activity of JR-7003 can be compared with other structurally similar compounds:

| Compound | IC50 (µM) | Target Activity |

|---|---|---|

| 4-Chloro-1-(4-fluorophenyl)butan-1-one | 15.0 | Moderate enzyme inhibition |

| 4-Chlorobenzyl Alcohol | 20.0 | Weak cytotoxicity |

| 4-Fluorophenylacetic Acid | 25.0 | Minimal effect on cancer cells |

JR-7003 demonstrates superior potency compared to these similar compounds, which may be attributed to its unique structural features that enhance its interaction with biological targets.

Q & A

Q. What are the optimal reaction conditions for synthesizing 1-(4-(4-chlorobenzyloxy)-2-hydroxyphenyl)-2-(4-chlorophenyl)ethanone?

The synthesis typically involves a nucleophilic substitution reaction. A mixture of 4-hydroxyacetophenone derivatives and 4-chlorobenzyl chloride is refluxed in absolute ethanol with anhydrous potassium carbonate (K₂CO₃) as a base catalyst. The reaction is monitored for completion via TLC or color changes, followed by precipitation in cold water, filtration, and recrystallization from ethanol . Key parameters include a 6-hour reflux duration and a 1:1.2 molar ratio of starting materials to minimize side products.

Q. Which spectroscopic methods are most effective for structural confirmation?

- IR spectroscopy identifies key functional groups, such as the carbonyl (C=O) stretch near 1680 cm⁻¹ and hydroxyl (O-H) bands at ~3200 cm⁻¹ .

- ¹H/¹³C NMR resolves aromatic protons (δ 6.8–7.5 ppm) and chlorobenzyloxy groups (δ 4.9–5.1 ppm for -OCH₂-) .

- X-ray crystallography (using SHELX programs) provides definitive confirmation of molecular geometry and intermolecular interactions, with R-factors < 0.06 for high-resolution data .

Advanced Research Questions

Q. How do solvent polarity and catalyst selection impact synthesis yield and purity?

Polar aprotic solvents (e.g., DMF) may enhance reactivity but complicate purification, while ethanol balances solubility and ease of recrystallization . Anhydrous K₂CO₃ is preferred over NaOH due to milder basicity, reducing ester hydrolysis risks. Contradictions arise in solvent choice: dry benzene (used in related thiazole syntheses) offers high yields but raises toxicity concerns, necessitating comparative studies .

Q. What challenges arise in crystallizing this compound for X-ray analysis?

Crystallization is hindered by the compound’s hydrophobic aromatic rings and flexible chlorobenzyloxy group. Strategies include:

Q. How do chlorine substituents influence electronic properties and reactivity?

Chlorine’s electron-withdrawing effect decreases electron density on the aromatic rings, directing electrophilic substitutions to meta/para positions. This enhances stability against oxidation and alters binding affinity in biological assays (e.g., antimicrobial activity via HDAC inhibition) . Comparative studies with non-chlorinated analogs show reduced bioactivity, underscoring chlorine’s role in π-π stacking and hydrophobic interactions .

Q. How can contradictory mechanistic data in nucleophilic substitution reactions be resolved?

Discrepancies in proposed mechanisms (e.g., SN1 vs. SN2 pathways) are addressed via:

- Kinetic studies : Monitoring reaction rates under varying temperatures and solvent polarities.

- Isotopic labeling : Using deuterated solvents to track proton transfer steps.

- Computational modeling : DFT calculations to compare activation energies of competing pathways .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.